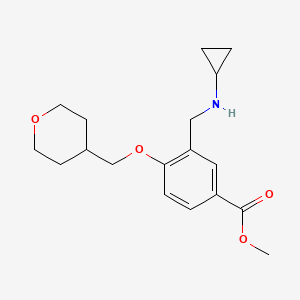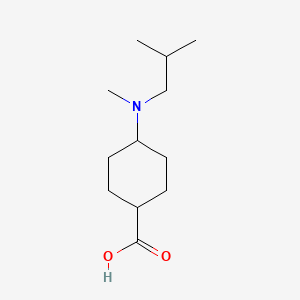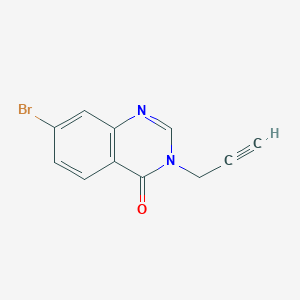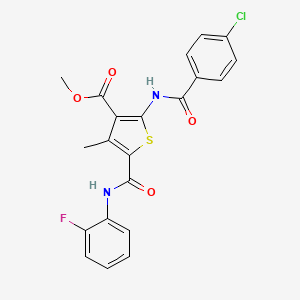
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is a complex organic compound with the molecular formula C43H76N3O4P. This compound is notable for its unique structure, which includes a cholesterol backbone modified with a phosphoramidite group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate typically involves multiple steps The process begins with the modification of cholesterol to introduce the necessary functional groupsThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to maximize yield and minimize waste, often involving purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the cholesterol backbone.
Reduction: This can affect the cyano group, converting it to an amine.
Substitution: The phosphoramidite group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative .
Scientific Research Applications
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell membranes and lipid interactions.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate involves its interaction with biological membranes. The cholesterol backbone allows it to integrate into lipid bilayers, while the phosphoramidite group can participate in various biochemical reactions. This dual functionality makes it a valuable tool in studies of membrane dynamics and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, which lacks the phosphoramidite modification.
Cholesteryl acetate: A derivative with an acetate group instead of the phosphoramidite.
Cholesteryl propionate: Another derivative with a propionate group.
Uniqueness
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is unique due to its combination of a cholesterol backbone with a phosphoramidite group. This structure provides it with unique properties, such as enhanced membrane integration and reactivity, making it particularly useful in scientific research .
Properties
Molecular Formula |
C43H76N3O4P |
|---|---|
Molecular Weight |
730.1 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamate |
InChI |
InChI=1S/C43H76N3O4P/c1-31(2)16-14-17-34(7)38-20-21-39-37-19-18-35-30-36(22-24-42(35,8)40(37)23-25-43(38,39)9)50-41(47)45-27-12-10-11-13-28-48-51(49-29-15-26-44)46(32(3)4)33(5)6/h18,31-34,36-40H,10-17,19-25,27-30H2,1-9H3,(H,45,47) |
InChI Key |
LLDRAIRYAJXEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)





![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)


